N-(2-(5-acetylthiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Description

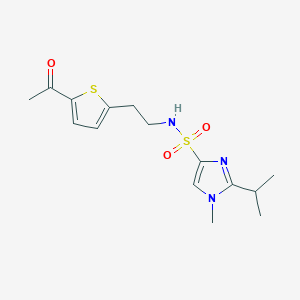

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a 1-methyl-2-isopropylimidazole core linked to a 5-acetylthiophen-2-yl ethyl group. The imidazole sulfonamide scaffold is pharmacologically significant, often associated with enzyme inhibition (e.g., kinases, cyclooxygenases) and antimicrobial activity .

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S2/c1-10(2)15-17-14(9-18(15)4)23(20,21)16-8-7-12-5-6-13(22-12)11(3)19/h5-6,9-10,16H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFSTFZXZIZNAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₅H₂₁N₃O₃S₂

- Molecular Weight : 355.5 g/mol

- CAS Number : 2034272-60-9

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁N₃O₃S₂ |

| Molecular Weight | 355.5 g/mol |

| CAS Number | 2034272-60-9 |

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study focused on various imidazole derivatives found that they can inhibit the growth of several bacterial strains, suggesting potential applications in treating bacterial infections .

Antitumor Activity

The compound's structural similarities to known antitumor agents suggest it may have similar activity. Imidazole derivatives have been reported to inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, compounds with imidazole rings have shown efficacy against BRAF(V600E) mutations, which are common in melanoma .

Anti-inflammatory Properties

This compound may also possess anti-inflammatory effects. Studies on related compounds indicate that they can inhibit nitric oxide (NO) production and reduce pro-inflammatory cytokines such as TNF-alpha. This mechanism suggests potential applications for inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the imidazole ring and side chains can significantly influence its potency and selectivity against various biological targets.

Key Findings:

- Substituents on the Imidazole Ring : Variations in substituents can enhance binding affinity to target enzymes.

- Thiophene Integration : The presence of a thiophene moiety may contribute to improved pharmacokinetic properties and bioavailability.

Case Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of this compound.

- Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against common pathogens, demonstrating that certain modifications led to enhanced antibacterial activity compared to standard treatments .

- Cancer Cell Line Studies : In vitro studies on melanoma cell lines showed that imidazole derivatives could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Inflammation Models : Animal models treated with related compounds exhibited reduced inflammation markers, suggesting therapeutic potential for chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related imidazole sulfonamides are summarized below:

Table 1: Structural and Functional Comparison of Imidazole Sulfonamide Derivatives

*Calculated molecular weight based on formula C₁₅H₂₁N₃O₃S₂.

Key Observations:

Substituent Impact on Activity: The 5-acetylthiophene group in the target compound distinguishes it from analogs with indole (), furan-pyrazole (), or phenylsulfonylmethyl () substituents. Sulfonamide Linkage: Present in all compared compounds, this group is critical for hydrogen bonding with enzymatic targets (e.g., kinases, COX) .

Molecular Weight and Lipophilicity :

- The target compound (MW ~355.4) is lighter than indole- and pyrazole-containing analogs (MW 362–363), suggesting improved membrane permeability .

- Thiophene’s moderate lipophilicity (clogP ~2.5) may offer a balance between solubility and bioavailability compared to more polar (e.g., hydroxyethyl-indole) or bulky (e.g., phenylsulfonylmethyl) derivatives .

Biological Activity Trends: Antimicrobial Potential: The 5-nitroimidazole derivatives () demonstrate potent activity against Clostridioides difficile and parasites, attributed to nitro group redox cycling . The absence of a nitro group in the target compound may reduce mutagenicity risks but necessitates alternative mechanisms (e.g., sulfonamide-mediated enzyme inhibition). Enzyme Inhibition: COX1/2 inhibition in ’s compound correlates with fluorophenyl and methoxyphenyl substituents . The acetyl-thiophene group in the target compound could similarly modulate COX or kinase activity, though experimental validation is required.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(5-acetylthiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide?

- Methodological Answer : The synthesis of imidazole-sulfonamide derivatives typically involves multi-step reactions. For example:

- Step 1 : Construct the imidazole core via cyclocondensation of substituted amines or thiols with carbonyl precursors, as demonstrated in the synthesis of analogous 1,2,4,5-tetrasubstituted imidazoles using benzaldehyde and ammonium acetate under reflux .

- Step 2 : Introduce the sulfonamide group using sulfonyl chloride derivatives. For instance, potassium carbonate-mediated thiol-alkylation reactions (e.g., coupling 2-chloroacetamide derivatives with thiol-containing intermediates) are effective for sulfonamide functionalization .

- Step 3 : Purify intermediates via column chromatography and validate purity using HPLC (>95%) and elemental analysis .

Q. How can structural characterization of this compound be optimized for reproducibility?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement of crystal structures, ensuring high-resolution data (≤1.0 Å) to resolve sulfonamide and acetylthiophene moieties. Validate hydrogen bonding and torsion angles with Mercury software .

- Spectroscopy : Combine H/C NMR (DMSO-d6) and FT-IR (e.g., S=O stretching at ~1150 cm, C=O at ~1680 cm) to confirm functional groups. For complex splitting patterns, use 2D NMR (COSY, HSQC) .

Q. What functional groups in this compound are critical for bioactivity studies?

- Methodological Answer :

- Sulfonamide group : Acts as a hydrogen-bond acceptor; test its role in enzyme inhibition (e.g., COX-1/2) via competitive binding assays .

- Acetylthiophene : Assess electron-withdrawing effects on imidazole ring reactivity using DFT calculations (B3LYP/6-31G*) .

- Isopropyl group : Evaluate steric effects on target binding via comparative assays with methyl/ethyl analogs .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological profile of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to dock the compound into COX-2 (PDB: 5KIR). Focus on interactions between the sulfonamide group and Arg120/His90 residues .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of the acetylthiophene moiety in hydrophobic pockets .

- ADMET prediction : Employ SwissADME to estimate logP (~3.5), solubility (ESOL: ~0.05 mg/mL), and CYP450 inhibition .

Q. How should contradictory data in bioactivity assays be resolved?

- Methodological Answer :

- Case Example : If IC values for COX-1 inhibition vary between assays:

- Reproducibility check : Repeat assays with standardized substrate concentrations (e.g., 10 µM arachidonic acid) .

- Cross-validation : Use isothermal titration calorimetry (ITC) to measure binding affinity independently .

- Structural analysis : Compare X-ray data (e.g., ligand-protein interactions) with conflicting activity results to identify steric clashes or solvation effects .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Methodological Answer :

- Optimized catalysis : Replace traditional bases (e.g., KCO) with phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

- Flow chemistry : Implement continuous flow reactors for sulfonamide coupling steps, reducing side-product formation .

- Quality control : Use hyphenated techniques (LC-MS, GC-MS) to detect trace impurities (<0.1%) from acetylthiophene degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.